Esculentin-1-OR3
Description
Properties
bioactivity |
Gram+ & Gram-, Fungi, |
|---|---|
sequence |
GIFSKISGKAIKNLFIKGAKNVGKRVGMDVVRTGMDVVGCKIKGEC |
Origin of Product |
United States |
Origin, Isolation, and Structural Elucidation Methodologies of Esculentin 1 Or3
Research Findings from Conformational Studies
Studies on esculentin-derived peptides and other similar antimicrobial peptides have consistently shown that they are largely unstructured in aqueous solutions but adopt a defined secondary structure, predominantly an α-helix, in membrane-mimicking environments. uniroma1.itnih.govmdpi.com
Circular Dichroism (CD) spectroscopy of esculentin-derived peptides in the presence of SDS and DPC micelles reveals spectral features characteristic of an α-helical structure. uniroma1.it This indicates that the peptide folds into this conformation upon interacting with both negatively charged and zwitterionic membrane models.
Two-dimensional NMR spectroscopy provides more detailed structural information. For instance, studies on the related peptide alyteserin-1c (B1578633) showed that in a TFE-water mixture, it forms an extended α-helix. nih.gov In the presence of SDS, DPC, and 1,2-dihexanoyl-sn-glycero-3-phosphatidylcholine (DHPC) micelles, these peptides also display an α-helical structure. nih.gov Positional studies using NMR have further indicated that the N-terminal and central regions of the peptide insert into the micelle, while the C-terminal residues may remain outside, interacting with the aqueous environment. nih.gov
Molecular dynamics simulations complement these experimental techniques by modeling the peptide's interaction with membrane mimics at an atomic level. biorxiv.orguq.edu.au These simulations can predict how the peptide orients itself relative to the membrane surface and can confirm the stability of the α-helical conformation upon membrane binding. biorxiv.org For example, a simulation of palustrin-Ca, another frog-derived antimicrobial peptide, in SDS micelles showed that it maintains its α-helical structure while positioning itself parallel to the micelle surface to maximize hydrophobic and electrostatic interactions. biorxiv.org
The propensity of Esculentin-1-OR3 and its analogs to form an α-helical structure is a key determinant of their antimicrobial activity. This amphipathic helix allows the peptide to disrupt the bacterial membrane, leading to cell death. uniroma1.it
Data from Conformational Analysis Studies
The following table summarizes the typical findings from conformational analyses of esculentin-like peptides in various membrane-mimicking environments.
| Environment | Technique | Observed Conformation | Reference |
| Aqueous Solution | CD, NMR | Lack of secondary structure | nih.gov |
| SDS Micelles | CD, NMR | α-helical | uniroma1.itnih.gov |
| DPC Micelles | CD, NMR | α-helical | uniroma1.itnih.gov |
| TFE/Water Mixture | NMR | α-helical | nih.govbiorxiv.org |
| DHPC Micelles | NMR | α-helical | nih.gov |
These studies collectively highlight a common mechanism for this class of peptides: a conformational switch from a random coil in solution to a structured, membrane-disrupting α-helix upon encountering a lipid bilayer.
Synthetic and Biosynthetic Pathways of Esculentin 1 Or3 and Its Analogues
Chemical Synthesis Methodologies for Esculentin-1-OR3 and Peptide Fragments
The chemical synthesis of peptides like Esculentin-1 (B1576701) and its derivatives is crucial for producing sufficient quantities for research and for creating analogues with optimized properties. Solid-phase peptide synthesis (SPPS) is the most prevalent and efficient method employed for this purpose.
Solid-Phase Peptide Synthesis (SPPS) Protocols and Support Systems
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of synthetic peptide production, enabling the stepwise assembly of amino acids into a desired peptide sequence while the C-terminus is anchored to an insoluble polymer support. nih.gov This method simplifies the purification process, as excess reagents and by-products can be washed away after each step. nih.govijbs.com
The most common strategy for synthesizing Esculentin-1 analogues is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) protocol. nih.govcore.ac.uk This process involves a repeating cycle of two key steps:
Fmoc Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain is removed, typically using a solution of piperidine (B6355638) in a solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). mednexus.org Microwave irradiation can be used to accelerate this step. mednexus.orgnih.gov
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the resin-bound peptide. Common activating reagents include a combination of O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate (B91526) (HBTU) and 1-Hydroxybenzotriazole (HOBt) in the presence of a base such as Diisopropylethylamine (DIEA). mednexus.org
This cycle is repeated until the full peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support and all side-chain protecting groups are removed simultaneously using a strong acid, commonly trifluoroacetic acid (TFA). nih.govnii.ac.jp Scavengers like triethylsilane are often added to prevent side reactions with sensitive amino acid residues. ijbs.com
The choice of solid support is critical for successful synthesis. Polystyrene (PS) resins cross-linked with divinylbenzene (B73037) (DVB) are widely used. nih.govlibretexts.org Specific examples include Wang resin and Rink-amide MBHA resin, the latter being used to produce C-terminally amidated peptides, a common feature in natural amphibian peptides that enhances activity. nih.govmednexus.org After cleavage, the crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed using mass spectrometry, such as MALDI-TOF MS. nih.govcore.ac.uk
Table 1: Key Reagents and Systems in SPPS of Esculentin-1 Analogues
| Component | Example(s) | Function | Citation(s) |
|---|---|---|---|
| Solid Support (Resin) | Polystyrene (PS), Wang, Rink-amide MBHA | Insoluble anchor for the growing peptide chain. | mednexus.org, nih.gov, libretexts.org |
| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Protects the N-terminus of the amino acid to be added. | mednexus.org, core.ac.uk |
| Deprotection Reagent | Piperidine in DMF or NMP | Removes the Fmoc group to allow for the next coupling step. | mednexus.org |
| Coupling Reagents | HBTU, HOBt, DCC | Activate the carboxylic acid of the incoming amino acid for amide bond formation. | mednexus.org |
| Cleavage Cocktail | Trifluoroacetic Acid (TFA) | Cleaves the completed peptide from the resin and removes side-chain protecting groups. | nih.gov, ijbs.com |
| Purification Method | RP-HPLC | Separates the target peptide from impurities. | core.ac.uk |
| Analysis Method | MALDI-TOF MS | Confirms the molecular weight and identity of the synthesized peptide. | nih.gov |
Solution-Phase Synthesis Approaches for Peptide Optimization
Solution-phase peptide synthesis (SolPS) was the original method for creating peptides before the advent of SPPS. libretexts.orgnih.gov In this technique, protected amino acids are coupled in a homogenous solution, and the product is purified after each step, often through crystallization or chromatography. nih.gov
While SPPS is the dominant method for synthesizing long peptides like Esculentin-1 due to its efficiency and amenability to automation, SolPS still has applications, particularly for the large-scale production of short peptides or for specific chemical modifications where the solid support might interfere. nii.ac.jpnih.gov For peptide optimization, solution-phase techniques can be combined with other methods. For instance, fragment condensation, where smaller peptide segments are synthesized (often via SPPS) and then joined together in solution, can be an effective strategy for producing very long peptides or complex protein structures. nih.gov However, for the Esculentin-1 family, SPPS remains the overwhelmingly preferred method documented in research, with solution-phase approaches being less common and typically reserved for specific, non-standard synthetic challenges. nih.gov Modern advancements aim to combine the benefits of both, such as in membrane-enhanced peptide synthesis (MEPS), which uses solution-phase chemistry but simplifies purification with nanofiltration membranes. nih.gov
Synthetic Routes for Shortened this compound Analogues
Researchers have synthesized numerous shortened analogues of Esculentin-1 to identify the minimal sequence required for antimicrobial activity and to optimize its therapeutic properties, such as reducing toxicity to mammalian cells. frontiersin.org Two of the most studied analogues are Esc(1-18) and Esc(1-21). vulcanchem.com
Esculentin-1b(1-18) [Esc(1-18)] : This peptide, corresponding to the first 18 N-terminal amino acids of Esculentin-1b, was chemically synthesized and C-terminally amidated. frontiersin.org Studies revealed that this fragment retained comparable antimicrobial activity to the full-length peptide but had a lower hemolytic (red blood cell-damaging) capacity. frontiersin.org
Esculentin-1a(1-21) [Esc(1-21)] : This 21-amino acid peptide was designed because a length of approximately 20 residues is considered optimal for an α-helical peptide to span a bacterial membrane. core.ac.ukfrontiersin.org It consists of the first 20 residues of Esculentin-1a (B1576700) followed by a C-terminal amidated glycine. frontiersin.orgplos.org This analogue demonstrated potent activity, particularly against the gram-negative bacterium Pseudomonas aeruginosa. frontiersin.orgresearchgate.net
The synthesis of these shortened fragments follows the same standard Fmoc-based SPPS protocols described previously. core.ac.uk The ability to synthetically produce these truncated versions allows for systematic structure-activity relationship (SAR) studies, where different amino acids can be substituted to further enhance activity or stability. frontiersin.org
Biosynthetic Pathway Elucidation in Amphibian Organisms
In nature, Esculentin-1 peptides are produced in the granular glands of frog skin as part of the innate immune system. vulcanchem.com Their synthesis is a multi-step biological process that begins with gene expression and involves significant post-translational modification.
Genetic Basis of Esculentin-1 Precursor Expression
The genetic blueprint for Esculentin-1 is encoded in cDNA found within the skin of various frog species, particularly those of the Pelophylax genus (formerly Rana). frontiersin.org Analysis of the skin transcriptome of frogs like Pelophylax nigromaculatus and Pelophylax lessonae/ridibundus has led to the identification of the Esculentin-1 gene. frontiersin.orgresearchgate.net
The gene encodes a precursor protein, or prepropeptide, which is a common strategy for the synthesis of active peptides and hormones. This precursor has a tripartite structure:
A Signal Peptide: A short, N-terminal sequence that directs the nascent protein into the secretory pathway.
An Acidic Spacer Peptide: An intervening sequence that is thought to play a role in the proper folding and processing of the precursor.
The Mature Peptide: The C-terminal sequence that, after processing, becomes the active Esculentin-1 antimicrobial peptide. frontiersin.orgresearchgate.net
Gene expression analysis has shown that while transcripts for Esculentin-1 can be found in various tissues, they are most highly expressed in the skin, consistent with its function as a first-line defense molecule. frontiersin.orgresearchgate.net The synthesis in these dermal glands is induced upon contact with microorganisms, and the peptides are stored in granules for rapid release via a holocrine mechanism in response to stress or injury. frontiersin.orgplos.org
Identification of Signal Peptides and Processing Enzymes
The transformation from an inactive precursor to a functional antimicrobial peptide requires precise enzymatic cleavage. The signal peptide at the N-terminus of the Esculentin-1 precursor is the first component to be removed. This sequence shows homology to signal peptides from other amphibian peptides, such as the neuropeptide dermorphin, indicating a conserved mechanism for entry into the secretory pathway. capes.gov.br
Following the removal of the signal peptide, the resulting propeptide (containing the acidic spacer and mature peptide) is further processed. This cleavage is carried out by a family of enzymes known as proprotein convertases (PCs) , which are subtilisin-like serine proteases. nih.govcapes.gov.brresearchgate.net These enzymes recognize and cleave at specific pairs of basic amino acid residues that typically flank the mature peptide sequence within the precursor. capes.gov.br While the exact PCs involved in Esculentin-1 processing are not definitively identified, enzymes like PC1/3 and PC2 are known to be highly expressed in amphibian skin and nervous tissue and are responsible for processing a wide array of prohormones and neuropeptide precursors. capes.gov.brresearchgate.net The final step is often a C-terminal amidation, which is a common post-translational modification that protects the peptide from degradation by carboxypeptidases and often enhances its biological activity. frontiersin.org
Transcriptional Regulation of Esculentin-1 Biosynthesis
The synthesis of Esculentin-1 peptides, as with other amphibian antimicrobial peptides (AMPs), is a process tightly controlled at the level of gene transcription. This regulation ensures that these crucial defense molecules are produced efficiently in response to pathogenic threats. Research into the transcriptional control of amphibian AMPs points to a highly conserved, inducible system that shares remarkable similarities with the innate immune response pathways found in both insects and mammals. The primary mechanism involves the activation of specific transcription factors that bind to regulatory elements in the promoter regions of AMP genes, including those encoding for esculentins.
Induction by Pathogens and the Role of NF-κB/Rel Factors
The expression of amphibian AMPs is not typically constitutive but is induced by external stimuli, most notably the presence of microorganisms or their molecular components. Studies on various frog species have demonstrated that exposure to bacteria, such as Escherichia coli and Staphylococcus aureus, or to lipopolysaccharide (LPS)—a major component of the outer membrane of Gram-negative bacteria—leads to a significant upregulation in the transcription of AMP genes. researchgate.net This inducible expression is fundamental to the frog's ability to mount a rapid defense against infection.
A central role in this regulatory pathway is played by the Nuclear Factor-kappa B (NF-κB)/Rel family of transcription factors. researchgate.netnih.gov This family of proteins is a cornerstone of innate immunity signaling across a vast range of species. Inactive in the cytoplasm, NF-κB/Rel factors are activated in response to stimuli like LPS. Upon activation, they translocate to the nucleus and bind to specific DNA sequences, known as κB-binding sites, located in the promoter regions of target genes. nih.gov
Evidence for this pathway's control over amphibian AMP biosynthesis includes:
Promoter Analysis : The promoter regions of several amphibian AMP genes, such as those for bombinin, palustrin-2CE2, and brevinin-2CE3, have been found to contain binding sites for NF-κB family regulatory factors. researchgate.netnih.gov
Functional Assays : Experiments using the bombinin gene promoter showed that it was activated in a lipopolysaccharide-dependent manner. This activation was demonstrated to be mediated by Rel factors targeting specific sequences within the amphibian gene promoter. nih.gov
In Vivo Activation : When frogs are exposed to bacteria, κB-specific binding complexes can be identified in their skin secretions, confirming the activation of Rel factors as a direct response to a pathogenic challenge. nih.gov
This body of evidence strongly suggests that the transcriptional regulation of the Esculentin-1 gene follows this conserved pathway, where detection of a pathogen triggers an NF-κB-mediated signaling cascade, leading to the transcription of the peptide's gene.
Promoter Elements and Other Potential Regulatory Factors
Detailed analysis of the promoter regions of AMP genes in pipid frogs has uncovered other conserved regulatory elements that likely contribute to their transcriptional control. These include motifs predicted to bind other transcription factors known to be involved in innate immunity:
bZIP Transcription Factors : A conserved regulatory element (CRE1) shows sequence similarity to binding sites for bZIP transcription factors like C-Fos and C-Jun, which are known to play a role in various immune responses, including the expression of AMPs in other vertebrates. plos.org
CCAAT/Enhancer Binding Proteins (C/EBP) : Another conserved element (CRE2) is similar to binding sites for C/EBP, a family of transcription factors also associated with the synthesis of antimicrobial proteins in mammals. plos.org
The presence of these elements suggests that the transcriptional regulation of AMPs like Esculentin-1 may be complex, involving the coordinated action of multiple transcription factors to fine-tune the immune response. This intricate control system allows the organism to respond effectively to a wide array of environmental and pathogenic challenges. The commonality of these regulatory mechanisms, particularly the involvement of Rel factors, points to a shared ancestral origin for the control of innate host defense from insects to vertebrates. nih.gov
Research Findings on Transcriptional Regulation of Amphibian AMPs
The following table summarizes key research findings regarding the transcriptional regulators and inducers for various amphibian antimicrobial peptides, providing a model for the regulation of Esculentin-1.
| Amphibian Species | Antimicrobial Peptide(s) | Inducer/Stimulus | Key Transcriptional Regulators Identified | Reference |
| Bombina orientalis | Bombinin | Lipopolysaccharide (LPS), Bacteria | NF-κB/Rel factors | nih.gov |
| Rana chensinensis | Palustrin-2CE2, Brevinin-2CE3 | E. coli, S. aureus, LPS | NF-κB, RelA | researchgate.net |
| Pipid Frogs | General AMPs | (Inferred from promoter analysis) | C-Fos, C-Jun, C/EBP, POU2F1 (Predicted) | plos.org |
Compound Reference Table
Molecular Mechanisms of Action of Esculentin 1 Or3 Non Clinical Focus
Interaction with Microbial Membranes and Cell Walls
The initial and most critical step in the antimicrobial action of Esculentin-1-OR3 and similar AMPs is the interaction with the microbial cell envelope. frontiersin.orgresearchgate.net This interaction is governed by a series of physicochemical events that ultimately compromise the integrity of the microbial membrane. nih.govpnas.org
Membrane Permeabilization and Disruption
Esculentin-1 (B1576701) peptides, including their derivatives, are known to cause significant damage to microbial membranes, leading to increased permeability. nih.govnih.gov This is a rapid process, with studies on related esculentin (B142307) fragments showing a dose-dependent increase in membrane permeabilization that correlates with microbial killing kinetics. nih.gov The influx of molecules like Sytox Green, a dye that fluoresces upon binding to intracellular nucleic acids, is a common method to demonstrate this membrane-perturbing activity. nih.gov The capacity of these peptides to disrupt the membrane barrier is a primary cause of their antimicrobial efficacy. nih.govplos.org This disruption can occur through various proposed models, such as the formation of transient pores, which allow the leakage of cellular contents and ultimately lead to cell death. imrpress.comnih.gov
The process of membrane disruption by some AMPs is thought to involve several stages. Initially, the peptide binds to the membrane surface. As the peptide concentration on the membrane increases, it can cause a thinning of the membrane and induce a positive curvature strain. imrpress.com Once a certain threshold is reached, the peptides may reorient themselves to form transient, mixed phospholipid-peptide pores, a process described by the "toroidal pore" model. At even higher concentrations, these pores can coalesce, leading to the complete disintegration of the membrane in a manner similar to detergents. imrpress.com
Electrostatic Interactions with Anionic Phospholipids (B1166683) and Lipopolysaccharides
The initial attraction between the cationic this compound and the microbial surface is largely driven by electrostatic interactions. frontiersin.orguniroma1.it Microbial membranes are rich in negatively charged components, such as anionic phospholipids and, in the case of Gram-negative bacteria, lipopolysaccharides (LPS). uniroma1.itmeihonglab.com The net positive charge of esculentin peptides facilitates their accumulation at the microbial surface. nih.gov
This electrostatic binding is a crucial first step for subsequent disruptive actions. meihonglab.com The interaction with LPS is particularly important for activity against Gram-negative bacteria. uniroma1.itmeihonglab.com It is believed that the binding of the peptide to LPS can displace divalent cations like Mg2+ and Ca2+, which normally stabilize the outer membrane, leading to local disorganization and facilitating the peptide's translocation across this barrier to reach the inner cytoplasmic membrane. uniroma1.it The strength of these electrostatic interactions is considered a decisive factor in the bactericidal efficacy of these peptides. meihonglab.com
Intracellular Target Identification and Pathway Modulation
Beyond direct membrane disruption, Esculentin-1 peptides and their derivatives can also exert their antimicrobial effects by entering the microbial cell and interfering with crucial intracellular processes. nih.govuniroma1.itmdpi.com This dual-action mechanism, targeting both the cell envelope and internal components, makes it more difficult for microbes to develop resistance. imrpress.com
Hydrolysis of Genomic DNA
Once inside the microbial cell, some antimicrobial peptides have been shown to interact with and degrade genomic DNA. Evidence suggests that certain esculentin peptides possess the ability to hydrolyze DNA, which would represent a potent intracellular killing mechanism. semanticscholar.org This activity would inhibit essential cellular processes such as replication and transcription, leading to cell death. The ability of some AMPs to bind to nucleic acids is a recognized, non-membrane-lytic mechanism of action. mdpi.com
Modulation of Gene Expression for Virulence Factors and Stress Response
Esculentin-1 derivatives have been found to modulate the expression of genes involved in various cellular functions, including the expression of virulence factors and the response to cellular stress. nih.govnih.gov
Virulence Factors: Microbial virulence factors are molecules that enable a pathogen to infect a host and cause disease. researchgate.net Studies on E. coli O157:H7 have shown that treatment with esculentin-derived peptides can lead to a significant induction of genes such as csrA and hha. nih.gov These genes are involved in regulating the flhDC operon, which is a master regulator of flagellar synthesis and, consequently, motility and biofilm formation. nih.gov By influencing these regulatory networks, the peptides can interfere with the bacteria's ability to establish and maintain an infection. Other studies have also noted that AMPs can affect the expression of various virulence-related genes. mdpi.complos.org
| Gene | Organism | Function | Effect of Esculentin-1 Derivative |
| csrA | E. coli O157:H7 | Global regulator, affects biofilm formation | Upregulation |
| hha | E. coli O157:H7 | Modulator of gene expression, affects motility | Upregulation |
| flhC | E. coli O157:H7 | Component of the flagellar master regulator FlhDC | Upregulation |
| flhD | E. coli O157:H7 | Component of the flagellar master regulator FlhDC | Upregulation |
Table 1. Modulation of Gene Expression in E. coli O157:H7 by Esculentin-1 Derivatives. nih.gov
Influence on Bacterial Motility and Biofilm Formation/Dispersal
There is currently no specific research available detailing the direct influence of this compound on bacterial motility and biofilm dynamics. However, extensive studies on its derivatives, Esc(1-21) and Esc(1-18), offer valuable insights into these mechanisms.
Research has shown that derivatives of esculentin-1 can inhibit the formation of biofilms by pathogenic bacteria such as Escherichia coli O157:H7 and Pseudomonas aeruginosa at sub-lethal concentrations. nih.govfrontiersin.org The anti-biofilm activity against P. aeruginosa is linked to the peptide's ability to impair bacterial motility. frontiersin.orgnih.gov
In the case of E. coli O157:H7, treatment with Esc(1-21) and Esc(1-18) leads to the upregulation of genes that control the flagellar system. nih.gov This increase in the expression of motility-related genes is thought to inhibit the production of curli, which are fimbriae involved in adhesion and surface colonization, thereby preventing the initial attachment of bacteria to surfaces and subsequent biofilm development. nih.gov
Furthermore, these esculentin derivatives have been observed to induce the expression of the nirB gene in E. coli. nih.gov This gene is associated with the production of nitric oxide (NO), a key signaling molecule known to trigger the dispersal of established biofilms by affecting motility. nih.gov
Studies on another derivative, Esc(1-21)-1c, have demonstrated that it can decrease the swimming, swarming, and twitching motility of P. aeruginosa, which contributes to its effectiveness in preventing biofilm formation. frontiersin.org This is achieved in part by downregulating the fleN gene, which controls the number of bacterial flagella. frontiersin.org
Table 1: Gene Expression Changes in E. coli O157:H7 Treated with Esculentin Derivatives
| Gene | Function | Fold Change with Esc(1-21) | Fold Change with Esc(1-18) |
| flhC | Flagellar master regulator | >1.5 | >1.5 |
| flhD | Flagellar master regulator | >1.5 | >1.5 |
| fliC | Flagellin protein | >2.6 | >1.5 |
| csrA | Motility regulation | >1.7 | >1.7 |
| hha | Motility regulation | 1.6 | 1.6 |
| nirB | Biofilm dispersal (NO production) | Upregulated | Upregulated |
Data derived from studies on Esc(1-21) and Esc(1-18), not this compound. nih.gov
Identification of Potential Protein Targets or Pathways within Microbial Cells
Specific protein targets for this compound within microbial cells have not been identified in the reviewed literature. However, research on esculentin-derived peptides points towards several key bacterial components and pathways that are affected.
The primary target for many esculentin peptides is the bacterial cell membrane. mdpi.comfrontiersin.org For instance, Esc(1-21) can permeabilize the cytoplasmic membrane of P. aeruginosa within biofilms. mdpi.com A study on the fragment Esc(1-18) revealed that it causes a significant downregulation of key outer membrane proteins (OMPs) in E. coli, such as OmpC, OmpF, and NmpC. mdpi.com These proteins are porins responsible for the passive diffusion of small molecules into the cell, suggesting the peptide disrupts membrane integrity and function. mdpi.com
Furthermore, some antimicrobial peptides (AMPs) related to the esculentin family have been shown to interfere with the Bam complex, a crucial machinery for the assembly of essential proteins in the outer membrane. mdpi.com
Mechanisms Underlying Synergistic Activity with Conventional Antimicrobial Agents
While direct studies on the synergistic mechanisms of this compound are not available, research on the derivative Esc(1-21)-1c provides a clear model for how these peptides can enhance the efficacy of conventional antibiotics. frontiersin.orgnih.gov
Effect on Efflux Pump Systems in Microbes
One of the primary mechanisms for antibiotic resistance in bacteria like P. aeruginosa is the active removal of drugs from the cell via efflux pumps. frontiersin.orgmicropspbgmu.ru The esculentin derivative Esc(1-21)-1c has been shown to counteract this mechanism. frontiersin.orgnih.gov
A differential proteomic analysis of P. aeruginosa treated with a sub-inhibitory concentration of Esc(1-21)-1c revealed a significant decrease in the production of three key proteins: MexA, MexB, and OprM. frontiersin.org These three proteins form the MexAB-OprM efflux pump, a major system involved in multidrug resistance. frontiersin.org The downregulation of this pump was confirmed at the transcriptional level. frontiersin.org By inhibiting the expression of this efflux system, the peptide allows for a higher intracellular concentration of the antibiotic, making the bacterium more susceptible to its effects. frontiersin.org
Combinatorial Effects with Existing Antibiotics
The inhibition of efflux pumps by esculentin derivatives leads to potent synergistic effects when combined with certain conventional antibiotics. frontiersin.org Checkerboard assays have demonstrated that Esc(1-21)-1c acts synergistically with antibiotics such as tetracycline (B611298), erythromycin, and chloramphenicol (B1208) against P. aeruginosa. frontiersin.orguniroma1.it
This synergistic relationship can restore the effectiveness of antibiotics against resistant strains. For example, the combination of Esc(1-21)-1c and tetracycline was effective against a tetracycline-resistant clinical isolate of P. aeruginosa. frontiersin.org This suggests that the peptide's ability to compromise the bacterial efflux mechanism can overcome established resistance. An additive effect was noted when combined with ceftazidime, while an indifferent effect was observed with tobramycin. frontiersin.org
Table 2: Synergistic Activity of Esc(1-21)-1c with Conventional Antibiotics against P. aeruginosa
| Antibiotic | Class | Combined Effect with Esc(1-21)-1c |
| Tetracycline | Tetracycline | Synergistic |
| Erythromycin | Macrolide | Synergistic |
| Chloramphenicol | Amphenicol | Synergistic |
| Ceftazidime | Cephalosporin | Additive |
| Tobramycin | Aminoglycoside | Indifferent |
Data derived from studies on Esc(1-21)-1c, not this compound. frontiersin.org
Biological Activities and Structure Activity Relationships Non Clinical Investigations
Broad-Spectrum Antimicrobial Activity (In Vitro and Non-Human In Vivo Models)
Esculentin-1-OR3 and its related peptides have shown considerable antimicrobial effects across different models, highlighting their potential as therapeutic agents.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Pathogens
This compound and its derivatives exhibit potent antibacterial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria. The peptide Esc(1-21), a derivative of esculentin-1a (B1576700), has demonstrated strong antimicrobial activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa. uniroma1.it It shows similar efficacy against both reference and clinical isolates of P. aeruginosa, with a minimal inhibitory concentration (MIC) of 4 µM. uniroma1.it Furthermore, it exhibits rapid bactericidal activity, causing 99.9% bacterial killing within 15 minutes at concentrations ranging from 0.5 µM to 1 µM. uniroma1.it
Compared to its shorter counterpart, Esc(1-18), Esc(1-21) has a weaker activity against Gram-positive bacterial strains, with MIC values ranging from 1 µM to 64 µM. uniroma1.it In a study comparing Esc(1-21) and Esc(1-18) against E. coli strains, Esc(1-21) showed a stronger inhibitory effect with MICs of 2 µM and 4 µM for E. coli K12 and E. coli O157:H7, respectively. In contrast, Esc(1-18) had higher MICs of 16 µM and 32 µM for the same strains. nih.gov The bactericidal action of these peptides is also notable, with Esc(1-21) achieving a 99% reduction in viable E. coli O157:H7 cells in 30 minutes, compared to 60 minutes for Esc(1-18). nih.gov
The activity of esculentin-1 (B1576701) analogues is influenced by environmental factors. For instance, the activity against Staphylococcus aureus, a Gram-positive bacterium, is lost at high salt concentrations, whereas the activity against Gram-negative bacteria is not affected by salts. nih.gov
Table 1: Minimum Inhibitory Concentration (MIC) of Esculentin-1 Derivatives Against Various Bacteria
| Peptide | Bacterium | MIC (µM) |
|---|---|---|
| Esc(1-21) | Pseudomonas aeruginosa | 4 |
| Esc(1-21) | Gram-positive strains | 1 - 64 |
| Esc(1-21) | E. coli K12 | 2 |
| Esc(1-21) | E. coli O157:H7 | 4 |
| Esc(1-18) | E. coli K12 | 16 |
| Esc(1-18) | E. coli O157:H7 | 32 |
Antifungal and Anti-Yeast Activity
In addition to their antibacterial properties, esculentin-derived peptides have demonstrated significant antifungal and anti-yeast activity. The N-terminal 1-18 fragment of esculentin-1b, known as Esc(1-18), has been evaluated for its efficacy against Candida albicans, a prevalent human fungal pathogen. nih.govnih.gov
In vitro studies have shown that Esc(1-18) causes a rapid reduction in the number of viable yeast cells and is also effective in killing the more virulent hyphal form of the fungus. nih.govnih.gov It displays a fast fungicidal activity, achieving an approximately 80% reduction in viable yeast and hyphal cells within 20 minutes at a concentration of 16 μM. nih.gov This peptide also exhibits good fungicidal activity against intermediate developmental phases of C. albicans biofilms. nih.gov The mechanism of action is believed to be through membrane perturbation, as indicated by the Sytox Green assay, which affects both the yeast and hyphal stages despite their different membrane lipid compositions. nih.gov
Furthermore, at sub-inhibitory concentrations, Esc(1-18) has been shown to inhibit the transition of Candida cells from the yeast form to the more pathogenic hyphal form. nih.gov This is a crucial finding, as the hyphal form is associated with increased virulence.
Anti-Biofilm Properties and Mechanism of Inhibition
Bacterial biofilms are notoriously difficult to treat due to their resistance to conventional antibiotics. Esculentin-1 derivatives have shown promising anti-biofilm properties. The peptide Esc(1-21) and its diastereomer Esc(1-21)-1c, which contains D-amino acids, have been found to inhibit biofilm formation by P. aeruginosa. frontiersin.org
The mechanism of biofilm inhibition by these peptides involves several actions. They can permeabilize the cytoplasmic membrane of bacteria within the biofilm, leading to the release of cellular contents. mdpi.com For instance, Esc(1-21) can cause the release of β-galactosidase from P. aeruginosa PAO1 in biofilms, although this effect is slower compared to its action on planktonic cells. mdpi.com
Furthermore, these peptides can interfere with bacterial gene expression related to biofilm formation and motility. nih.govnih.gov In the case of E. coli O157:H7, both Esc(1-18) and Esc(1-21) inhibit biofilm formation at sub-inhibitory concentrations. nih.gov This inhibition is linked to the upregulation of genes controlling the flagellar system, which in turn inhibits the production of curli, structures essential for bacterial adhesion and biofilm development. nih.gov
The diastereomer Esc(1-21)-1c has demonstrated a particular ability to prevent biofilm formation and modulate the expression of virulence genes in P. aeruginosa. uniroma1.itnih.gov This enhanced activity is likely due to its increased stability against bacterial proteases. uniroma1.it It has been shown to downregulate the expression of biofilm-associated genes mediated by the bacterial alarmone ppGpp, likely through a prolonged interaction with this signaling nucleotide. nih.gov
Activity in Non-Human Infection Models (e.g., Caenorhabditis elegans)
The in vivo efficacy of esculentin-derived peptides has been investigated using the nematode Caenorhabditis elegans as a model host for microbial infections. nih.govpsu.edufrontiersin.org This model allows for the assessment of antimicrobial activity in a living organism.
Studies have shown that Esc(1-18) is highly effective in promoting the survival of C. elegans infected with a multi-drug resistant strain of P. aeruginosa. nih.gov It has also been demonstrated to promote the survival of nematodes infected with Candida albicans. nih.govnih.gov
A significant finding from these in vivo studies is the ability of Esc(1-18) to permeate the membrane of Pseudomonas cells within the infected nematode. psu.edu This provides direct evidence of its membrane-disrupting mechanism of action in a living organism. psu.edu The transparent nature of C. elegans allows for the visualization of this process using fluorescent dyes like Sytox Green. frontiersin.org
Structure-Activity Relationship (SAR) Studies of this compound and Its Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a peptide influences its biological activity. gardp.org Such studies on this compound and its analogues have provided valuable insights for designing more potent and stable antimicrobial agents.
Impact of Amino Acid Substitutions on Biological Activity
Modifying the amino acid sequence of esculentin-derived peptides has a significant impact on their antimicrobial and hemolytic activities.
The length of the peptide chain is a critical factor. The shorter fragment, Esc(1-18), is derived from the N-terminus of esculentin-1b. nih.gov A longer analogue, Esc(1-21), shares the first 20 amino acids with the natural esculentin-1a peptide and has a glycinamide (B1583983) at its C-terminus. uniroma1.it Esc(1-21) also features a Leu-11-Ile substitution and three additional C-terminal residues (Leu-Lys-Gly), resulting in a higher net positive charge (+6) compared to Esc(1-18). uniroma1.it This increased positive charge is thought to contribute to its strong activity against Gram-negative bacteria. uniroma1.it
The introduction of D-amino acids into the peptide sequence can enhance its stability and activity. frontiersin.orgnih.gov For example, the diastereomer Esc(1-21)-1c, with D-amino acids at positions Leu14 and Ser17, shows increased stability against proteases and enhanced anti-biofilm activity against P. aeruginosa. frontiersin.org
Replacing certain amino acids with others can also modulate activity. For instance, substituting three amino acids in Esc(1-21) at positions 1, 10, and 18 with Aib (α-aminoisobutyric acid) residues is expected to stabilize the α-helical structure, which is correlated with activity against Gram-positive bacteria. nih.gov
Role of Hydrophobicity, Charge, and Amphipathicity in Activity and Selectivity
The biological function of antimicrobial peptides (AMPs) like this compound is intrinsically linked to their physicochemical properties, namely hydrophobicity, net positive charge, and amphipathicity. imrpress.com These characteristics are critical determinants of their antimicrobial potency and, importantly, their selectivity for microbial over mammalian cells. ubc.camdpi.com
A fundamental prerequisite for the lytic activity of frog skin-derived AMPs is a net positive charge, which facilitates the initial electrostatic attraction to the negatively charged components of microbial membranes. imrpress.commdpi.com This interaction is a key factor in the selective targeting of bacteria. mdpi.com Concurrently, a significant proportion of hydrophobic amino acids, typically at least 50%, is necessary for the peptide to penetrate the lipid bilayer of the target cell. imrpress.commdpi.com
The spatial arrangement of these charged and hydrophobic residues gives rise to an amphipathic structure, often an α-helix, where the two faces are segregated. imrpress.com This amphipathicity is crucial for membrane disruption. ubc.ca After the initial electrostatic binding, the hydrophobic portion of the peptide inserts into the membrane core, leading to permeabilization, leakage of cellular contents, and ultimately, cell death. mdpi.com
Effects of Truncation and Peptide Length on Antimicrobial Potency
The length of an antimicrobial peptide is a significant factor influencing its biological activity. nih.gov Studies on esculentin-1 peptides have demonstrated that it is possible to truncate the native peptide while retaining significant antimicrobial function. nih.govuit.no
Further investigations into truncated analogues of other antimicrobial peptides have yielded similar insights. For instance, reducing the length of the LLP1 peptide resulted in diminished antibacterial activity as more residues were removed. doi.org Conversely, a study on EeCentrocin 1, a 30-residue peptide, showed that it could be truncated to a 12-residue N-terminal fragment that not only retained most of the original antimicrobial activity but was also optimized for enhanced potency. uit.no
These findings underscore that while the full length of a peptide like this compound may be optimal for its complete range of functions, shorter, N-terminal-derived fragments can still serve as potent antimicrobial agents. nih.gov This has important implications for the development of therapeutic peptides, as shorter peptides are generally easier and less costly to synthesize. The antimicrobial activity of truncated peptides is detailed in the table below.
Table 1: Antimicrobial Activity of Truncated Esculentin-1 Peptides
| Peptide | Target Organism | Activity Compared to Full-Length | Reference |
| Esc(1-21) | E. coli K12 | MIC of 2-4 µM | nih.gov |
| Esc(1-18) | E. coli K12 | MIC of 16-32 µM | nih.gov |
| Esculentin-1b(1-18) | Various bacteria and fungi | Slightly lower than full-length | nih.gov |
| Esculentin-1b(1-18) | Phytophthora nicotianae | Four-fold more potent than full-length | nih.gov |
Significance of D-Amino Acid Incorporation for Stability and Activity Profile
A key challenge in the therapeutic development of antimicrobial peptides is their susceptibility to degradation by proteases, which can limit their in vivo efficacy. uniroma1.it A common strategy to overcome this is the incorporation of non-natural D-amino acids into the peptide sequence. uniroma1.itmdpi.com Since proteases typically recognize and cleave peptide bonds between L-amino acids, the presence of D-amino acids can confer enhanced stability. uniroma1.itnih.gov
Studies on a derivative of esculentin-1a, Esculentin-1a(1-21)NH₂, have shown that the substitution of L-amino acids with D-amino acids can be highly beneficial. nih.gov A diastereomer of Esc(1-21) containing two D-amino acids was found to be more stable in serum compared to its all-L-amino acid counterpart. nih.gov
Beyond improved stability, the incorporation of D-amino acids can also favorably modulate the peptide's activity profile. mdpi.comnih.gov The Esc(1-21) diastereomer exhibited significantly lower toxicity towards mammalian cells. nih.gov This reduced cytotoxicity is thought to be related to a lower α-helical structure, which in turn lessens hydrophobic interactions with mammalian cell membranes. mdpi.comnih.gov
Importantly, this modification did not necessarily compromise antimicrobial potency. The D-amino acid-containing isomer of Esc(1-21) was more effective against Pseudomonas aeruginosa biofilms while maintaining high activity against the planktonic form of the bacterium. nih.gov Furthermore, the diastereomer showed enhanced activity in promoting the migration of lung epithelial cells, suggesting a greater potential for tissue repair. nih.gov These findings indicate that the strategic incorporation of D-amino acids is a valuable approach to optimize the therapeutic potential of Esculentin-1 peptides, improving their stability and selectivity without sacrificing their desired biological functions. mdpi.comnih.gov
Table 2: Effects of D-Amino Acid Incorporation on Esculentin-1a(1-21)NH₂
| Property | All-L-amino acid Peptide | Diastereomer (with D-amino acids) | Reference |
| Cytotoxicity | Higher | Significantly lower | nih.gov |
| Serum Stability | Lower | Higher | nih.gov |
| Anti-biofilm Activity (P. aeruginosa) | Less effective | More effective | nih.gov |
| Lung Epithelial Cell Migration | Less active | More active | nih.gov |
Immunomodulatory Activities (In Vitro)
Beyond their direct antimicrobial actions, esculentin (B142307) peptides have demonstrated significant immunomodulatory capabilities in vitro. nih.gov These activities suggest a more complex role in the host defense system, involving the modulation of immune cell responses.
Effects on Murine Leukemic Monocyte/Macrophage Cell Lines (e.g., RAW264.7)
Esculentin peptides have been shown to interact with and influence the behavior of immune cells such as macrophages. nih.gov In studies using the murine leukemic monocyte/macrophage cell line RAW264.7, a homolog of esculentin-1, esculentin-1PN, was observed to exert immunomodulatory effects. nih.gov While it did not stimulate chemotaxis (cell migration) in these cells, it did influence other key macrophage functions. nih.gov Specifically, treatment with esculentin-1PN led to an enhancement of pro-inflammatory cytokine gene expression, indicating a role in stimulating monocyte and macrophage activity. nih.gov
Modulation of Cytokine Gene Expression and Respiratory Burst
A key aspect of the immunomodulatory function of esculentin peptides is their ability to alter cytokine production and induce a respiratory burst in macrophages. nih.gov The respiratory burst is a critical process in which phagocytic cells, like macrophages, rapidly release reactive oxygen species (ROS) to kill internalized pathogens. wikidoc.orgscielo.br
Treatment of RAW264.7 cells with esculentin-1PN resulted in a substantial, dose-dependent enhancement of the respiratory burst. nih.gov This suggests that the peptide can prime macrophages for a more effective antimicrobial response. nih.gov Concurrently, esculentin-1PN was found to increase the gene expression of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.gov These cytokines are crucial for initiating and amplifying the innate immune response. nih.gov This modulation of cytokine expression, coupled with the enhancement of the respiratory burst, highlights the peptide's potential to orchestrate a robust immune defense against invading microbes. nih.gov
Promotion of Keratinocyte Migration and Re-epithelialisation (In Vitro)
In addition to its antimicrobial and immunomodulatory roles, a derivative of esculentin-1a, Esculentin-1a(1-21)NH₂, has been shown to promote wound healing processes in vitro. plos.orgnih.gov Re-epithelialization, a crucial step in wound healing, relies on the migration of keratinocytes to cover the wounded area. ijbs.com
In vitro "scratch wound" assays using both the immortalized human keratinocyte cell line HaCaT and primary human epidermal keratinocytes demonstrated that Esc(1-21) significantly stimulates cell migration. plos.org This pro-migratory effect was observed over a wide range of concentrations (0.025–4 μM) and was notably more efficient than that of the human cathelicidin (B612621) LL-37, a well-known antimicrobial peptide with wound-healing properties. plos.orgnih.gov The mechanism behind this activity involves the activation of the epidermal growth factor receptor (EGFR) and the STAT3 protein. plos.orgnih.gov This ability to promote keratinocyte migration suggests that esculentin peptides could be valuable candidates for developing new therapies to enhance skin re-epithelialization and manage wounds, particularly those prone to infection. plos.orgnih.gov
Advanced Analytical and Characterization Techniques for Esculentin 1 Or3
Quantification and Detection Methodologies
Accurate quantification and detection are foundational to the study of Esculentin-1-OR3, ensuring the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography and Mass Spectrometry are the primary tools employed for these purposes.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and quantifying its concentration in various samples. lstmed.ac.uk The method typically utilizes a reversed-phase column (e.g., C18) to separate the peptide from impurities based on hydrophobicity. A gradient elution system, commonly involving a mixture of water and acetonitrile (B52724) with an additive like formic acid, is used to resolve the components of the sample. oiv.int
The quantification of this compound is achieved by integrating the area of its corresponding peak in the chromatogram and comparing it to a calibration curve generated with known concentrations of a pure standard. Detection is commonly performed using a UV-Vis detector at a wavelength where the peptide bond absorbs (around 210-220 nm) or a fluorescence detector if the peptide is naturally fluorescent or has been chemically tagged. mdpi.com Method validation is critical and involves assessing several parameters to ensure the data is reliable. mdpi.com
Table 1: Key Validation Parameters for a Hypothetical HPLC Quantification Method for this compound
| Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. mdpi.com | The analyte peak should be well-resolved from other peaks with no significant interference at its retention time. |
| Accuracy | The closeness of the measured value to the true value, often expressed as percent recovery. mdpi.com | Typically within 80-120% of the known concentration. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is assessed at intra-day and inter-day levels. mdpi.com | Relative Standard Deviation (RSD) should generally be less than 15%. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com | A signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. mdpi.com | A signal-to-noise ratio of 10:1. |
Mass spectrometry (MS) is an indispensable tool for the metabolite profiling of this compound, offering high sensitivity and the ability to characterize a wide range of molecules. nih.gov When coupled with liquid chromatography (LC-MS), this technique can separate, detect, and identify metabolites of the peptide in complex biological fluids. The process involves identifying the mass-to-charge ratio (m/z) of the parent peptide and its subsequent metabolites. mdpi.com
The identification of metabolites is achieved through tandem mass spectrometry (MS/MS). In this process, the parent ion is fragmented, and the resulting fragmentation pattern provides a structural fingerprint. mdpi.com This allows researchers to identify biotransformations that this compound may have undergone, such as hydrolysis, oxidation, or conjugation. This information is crucial for understanding the peptide's stability and metabolic fate in a biological system.
Table 2: Hypothetical Metabolites of this compound Identified by Mass Spectrometry
| Metabolite Type | Biotransformation Reaction | Description |
| Hydrolytic Metabolites | Amide Hydrolysis | Cleavage of peptide bonds within the this compound sequence, resulting in smaller peptide fragments. mdpi.com |
| Oxidative Metabolites | Mono-oxidation | Addition of a single oxygen atom, typically forming a hydroxyl group on susceptible amino acid residues. mdpi.com |
| Conjugated Metabolites | Glucuronidation | Attachment of a glucuronic acid moiety to the peptide, a common phase II metabolic reaction that increases water solubility. mdpi.com |
Biophysical Characterization of Peptide-Membrane Interactions
Understanding how this compound interacts with and perturbs cell membranes is key to deciphering its mechanism of action. Biophysical techniques provide detailed insights into these interactions at a molecular level. researchgate.netnih.gov
Fluorescence-based assays are widely used to measure the ability of this compound to permeabilize cell membranes. These assays utilize dyes that change their fluorescent properties upon entering a cell or in response to changes in the membrane's electrical potential. frontiersin.org
A common method is the Sytox Green assay. nih.gov Sytox Green is a high-affinity nucleic acid stain that cannot cross the membrane of intact cells. When a peptide like an esculentin (B142307) derivative compromises the membrane, the dye enters the cell, binds to DNA, and exhibits a significant increase in fluorescence. nih.govuniroma1.it This increase in fluorescence can be monitored over time using a microplate reader, providing kinetic data on membrane permeabilization. Studies on related esculentin peptides have shown this effect is dose-dependent, with higher peptide concentrations causing more rapid and extensive membrane damage. uniroma1.it Other assays may use voltage-sensitive dyes, such as DiBAC₄(3), which enter depolarized cells and show increased fluorescence, providing a measure of the peptide's effect on membrane potential. frontiersin.org
Table 3: Common Fluorescence-Based Assays for Studying Membrane Permeabilization
| Assay | Principle | Information Gained |
| Sytox Green Influx | The dye is impermeable to intact membranes. Upon membrane disruption, it enters the cell, binds to nucleic acids, and fluoresces brightly. nih.govuniroma1.it | Measures the extent and kinetics of membrane rupture and permeabilization. |
| Propidium Iodide (PI) Influx | Similar to Sytox Green, PI is a fluorescent intercalating agent that is excluded by viable cells and is commonly used in flow cytometry. researchgate.net | Quantifies the percentage of cells in a population with compromised membranes. |
| Voltage-Sensitive Dyes (e.g., DiBAC₄(3)) | Anionic dyes that enter cells when the membrane potential is dissipated (depolarization), leading to an increase in fluorescence. frontiersin.org | Measures the peptide's ability to disrupt the electrochemical gradient across the membrane. |
| ATP Efflux | The release of intracellular ATP through a damaged membrane can be quantified using a luciferase/luciferin reaction that produces light. nih.gov | Confirms membrane leakage by detecting the efflux of a specific small molecule. |
To study the interaction of this compound with membranes in a controlled environment, researchers use artificial model systems like liposomes and micelles. frontiersin.org These models can be tailored to mimic the lipid composition of specific cell types, such as bacterial or mammalian membranes. rcsb.orgnih.gov
Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core. biorxiv.org By preparing liposomes with different phospholipid compositions—for instance, anionic lipids like phosphatidylglycerol (PG) to mimic bacterial membranes and zwitterionic lipids like phosphatidylcholine (PC) to mimic mammalian membranes—researchers can investigate the peptide's membrane selectivity. nih.gov Techniques such as circular dichroism (CD) spectroscopy can be used with these models to determine if the peptide undergoes a conformational change (e.g., from a random coil to an alpha-helix) upon binding to the membrane. nih.gov
Micelles, which are aggregates of detergent molecules like sodium dodecyl sulfate (B86663) (SDS) or dodecylphosphocholine (B1670865) (DPC), also serve as valuable membrane mimetics. uniroma1.it They are particularly useful for high-resolution structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy. By dissolving this compound in a solution containing these micelles, it is possible to determine its three-dimensional structure when it is in a membrane-like environment. uniroma1.it Studies on the related peptide Esc(1-21) have used this approach to gain detailed atomic-level insights into its structure. uniroma1.it
Table 4: Model Membrane Systems for Studying this compound Interactions
| Model System | Composition | Typical Application |
| Anionic Liposomes | Composed of negatively charged lipids (e.g., DOPG). nih.gov | Mimics bacterial membranes to study antimicrobial activity and selectivity. rcsb.org |
| Zwitterionic Liposomes | Composed of neutral lipids (e.g., DOPC). nih.gov | Mimics mammalian cell membranes to assess cytotoxicity and selectivity. rcsb.org |
| Detergent Micelles (SDS, DPC) | Aggregates of detergent molecules. uniroma1.it | Used in NMR spectroscopy to determine the high-resolution 3D structure of the peptide in a membrane-like environment. uniroma1.it |
| LPS Micelles | Aggregates of lipopolysaccharide, a major component of the outer membrane of Gram-negative bacteria. | Used to study the peptide's ability to interact with and disrupt the bacterial outer membrane. nih.gov |
Future Directions and Research Perspectives on Esculentin 1 Or3
Exploration of Novel Mechanisms of Action Beyond Membrane Disruption
The primary mechanism attributed to many antimicrobial peptides, including those in the esculentin (B142307) family, is the perturbation and disruption of microbial cell membranes. imrpress.comnih.gov However, research into esculentin analogues suggests a more complex and multifaceted mode of action that likely extends to Esculentin-1-OR3. Future research should aim to elucidate these non-membrane-disruptive mechanisms.
One such avenue is the investigation of immunomodulatory effects . Peptides like Esculentin-1a(1-21) have demonstrated the ability to modulate the host immune response, a property that is crucial for resolving infections. nih.gov For instance, Esculentin-1a(1-21) has been shown to stimulate the migration of human keratinocytes, a key process in wound healing, through the activation of the epidermal growth factor receptor (EGFR) signaling pathway. imrpress.comnih.gov It also promotes angiogenesis, the formation of new blood vessels, via the PI3K/AKT signaling pathway, further contributing to tissue repair. dntb.gov.ua Exploring whether this compound possesses similar capabilities to modulate cytokine production, influence immune cell differentiation, or enhance wound healing processes could reveal its potential as a dual-action therapeutic that both targets pathogens and aids in host recovery. bicnirrh.res.in
Another critical area of investigation is the anti-biofilm activity of this compound. Bacterial biofilms are notoriously resistant to conventional antibiotics, and compounds that can inhibit their formation or eradicate established biofilms are of great therapeutic interest. nih.gov Studies on Esculentin-1a (B1576700) derivatives have revealed potent anti-biofilm activity against pathogens like Pseudomonas aeruginosa. cpu-bioinfor.org The mechanisms underlying this activity are complex and go beyond simple bactericidal action. For example, some esculentin analogues have been found to interfere with bacterial gene expression related to biofilm formation and motility. nih.gov Specifically, they can downregulate the expression of genes involved in the production of the biofilm matrix and flagellar assembly. nih.govnih.gov Research into this compound could focus on its ability to disrupt biofilm integrity, inhibit initial bacterial attachment, or interfere with quorum sensing, the cell-to-cell communication system that governs biofilm development.
Rational Design and Engineering of Enhanced this compound Analogues
The native sequence of this compound provides a foundational template that can be systematically modified to enhance its therapeutic properties. Rational design strategies, informed by a deep understanding of its structure-activity relationships, will be pivotal in developing second-generation analogues with improved potency, stability, and specificity.
Computational Design and In Silico Screening for Optimized Peptides
Computational methods offer a powerful toolkit for accelerating the peptide design process. nih.gov Given the known amino acid sequence of this compound, in silico tools can be employed to predict its three-dimensional structure and its interactions with microbial membranes. pensoft.net Molecular dynamics simulations can model how the peptide inserts into and disrupts lipid bilayers, providing insights into the key residues responsible for its antimicrobial activity.
Furthermore, computational screening can be used to evaluate vast virtual libraries of this compound analogues. researchgate.net By systematically substituting amino acids at various positions, it is possible to predict how these changes will affect properties such as helicity, amphipathicity, and charge distribution—all of which are critical for antimicrobial function. enlight-eu.org These predictive models can identify a smaller, more manageable set of promising candidates for chemical synthesis and experimental validation, thereby saving significant time and resources compared to traditional trial-and-error approaches. uniroma1.it
Exploration of Unnatural Amino Acids and Chemical Modifications
To overcome some of the inherent limitations of natural peptides, such as susceptibility to proteolytic degradation, researchers can incorporate unnatural amino acids into the this compound sequence. The introduction of D-amino acids, for instance, can render the peptide resistant to proteases without necessarily compromising its antimicrobial activity. ub.edu In some cases, this modification has been shown to enhance anti-biofilm efficacy.
Beyond D-amino acids, a wide array of other unnatural amino acids can be utilized to fine-tune the peptide's properties. mdpi.com For example, incorporating residues with modified side chains can enhance hydrophobicity or introduce novel chemical functionalities. Chemical modifications, such as N- and C-terminal capping, cyclization, or stapling, can also be employed to stabilize the peptide's helical structure and improve its metabolic stability. nih.gov These strategies hold the potential to transform this compound from a promising natural product into a robust therapeutic candidate.
Integration of this compound Research with Emerging Technologies
The unique properties of this compound and its engineered analogues make them suitable for integration with other advanced technologies, opening up novel applications in materials science and as tools for biological research.
Application in Advanced Material Science or Bio-Nanotechnology
The potent antimicrobial activity of this compound makes it an excellent candidate for the development of antimicrobial materials. The peptide or its analogues could be immobilized on the surfaces of medical devices, implants, or wound dressings to prevent bacterial colonization and biofilm formation.
Furthermore, this compound can be integrated into nanodelivery systems. uniroma1.it For example, conjugation to gold nanoparticles has been shown to protect peptide drugs from degradation and improve their delivery to the site of infection. kuleuven.be Encapsulating this compound within liposomes or polymeric nanoparticles could also enhance its bioavailability and therapeutic index. nih.gov These bionanotechnological approaches could lead to the development of sophisticated drug delivery platforms that provide controlled and targeted release of the peptide, maximizing its efficacy while minimizing potential side effects.
Development as Research Probes for Biological Systems
Modified versions of this compound can be developed into powerful research probes to investigate complex biological processes. By attaching fluorescent dyes or other reporter molecules to the peptide, researchers can visualize its interaction with microbial cells in real-time. For example, fluorescently labeled this compound could be used in high-resolution microscopy studies to track its binding to bacterial membranes, its translocation into the cytoplasm, and its co-localization with intracellular targets.
Such probes would be invaluable for elucidating the precise mechanisms of action of the esculentin family of peptides. They could help to answer fundamental questions about how these peptides differentiate between microbial and host cells and how they exert their effects once inside the pathogen. This deeper understanding would, in turn, inform the rational design of more effective and selective antimicrobial agents.
Challenges and Opportunities in the Academic Research of Amphibian Peptides
The academic journey of investigating amphibian peptides like this compound is marked by a series of hurdles and promising prospects. These factors significantly influence the trajectory of research and the potential translation of these molecules into clinical applications.
Challenges:
The path from discovery to application for amphibian peptides is fraught with difficulties that researchers must navigate. A primary challenge is the potential for the loss of these natural resources before they can even be identified. The global decline in amphibian populations, driven by habitat loss and diseases like chytridiomycosis, means that countless unique peptides may vanish before they are ever discovered and studied. tubitak.gov.trmdpi.comresearchgate.net
For peptides that are identified, significant developmental challenges remain. A major obstacle is the high manufacturing cost compared to small-molecule drugs. imrpress.com Furthermore, as peptides, they often have limitations such as low oral bioavailability, a short half-life due to rapid clearance from the body, and instability caused by degradation from proteases. imrpress.com
Toxicity is another critical concern. While these peptides are potent against microbes, they can also be toxic to host cells, a factor that requires careful evaluation and modification. imrpress.com The complexity of their mechanisms of action also presents a scientific challenge. While many are known to disrupt microbial cell membranes, the full extent of their intracellular targets and interactions is not always clear. mdpi.com This complexity extends to their expression, which can be influenced by the amphibian's species, sex, life stage, and even the season. mdpi.com
Opportunities:
Despite the challenges, the field of amphibian peptide research is rich with opportunities. The most significant of these is the potential to develop a new generation of antibiotics to combat the growing threat of multidrug-resistant bacteria. imrpress.comnih.gov Amphibian peptides often exhibit broad-spectrum activity against a wide range of pathogens, including bacteria, fungi, and viruses. imrpress.commdpi.com
The unique mechanisms of action of these peptides, often involving the physical disruption of the microbial membrane, are a key advantage. This mode of action is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways. imrpress.com This makes them promising candidates for treating infections caused by "superbugs." uniroma1.it
The sheer diversity of amphibian species represents a vast and largely untapped reservoir of novel bioactive molecules. tubitak.gov.trplos.org It is estimated that there are thousands of amphibian peptides, many with unique structures and functions waiting to be discovered. nih.govresearchgate.net For instance, peptides from the esculentin family have demonstrated a range of bioactivities beyond antimicrobial effects, including anti-diabetic and wound-healing properties. mdpi.com
Furthermore, advancements in research methodologies provide new avenues for exploration. Techniques like peptidomics and transcriptomics allow for the rapid identification of new peptides. researchgate.net Moreover, the ability to synthesize peptide fragments and analogs, such as derivatives of esculentin-1 (B1576701), offers a strategy to enhance their activity and reduce toxicity, paving the way for therapeutic development. nih.govnih.gov The study of these peptides also deepens our understanding of the innate immune system and the complex ecological relationships between hosts and pathogens. mdpi.complos.org
Q & A
Q. How to reconcile discrepancies between computational predictions and experimental data for this compound’s membrane interaction mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
